N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid
Overview
Description
LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase. It has shown significant promise in scientific research, particularly in the field of cancer treatment. The compound is known for its high metabolic stability and effectiveness in inhibiting specific cellular pathways .
Mechanism of Action
Target of Action
LDN-211904 oxalate is a potent and selective inhibitor of the EphB3 receptor tyrosine kinase . The EphB3 receptor is a part of the Ephrin receptor family, which plays a crucial role in various biological processes such as neuronal development and cancer progression .
Mode of Action
LDN-211904 oxalate interacts with the EphB3 receptor, inhibiting its activity. The inhibition of EphB3 by LDN-211904 oxalate is selective and potent, with an IC50 value of 0.079 µM . This interaction results in the suppression of EphB3-induced autophosphorylation of the EphB3 receptor .
Biochemical Pathways
The primary biochemical pathway affected by LDN-211904 oxalate is the EphB3 signaling pathway. By inhibiting the EphB3 receptor, LDN-211904 oxalate disrupts the normal functioning of this pathway . This disruption can lead to downstream effects such as the inhibition of STAT3-activated CSC stemness .
Pharmacokinetics
LDN-211904 oxalate exhibits good metabolic stability in mouse liver microsomes . This stability suggests that the compound may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, potentially leading to good bioavailability.
Result of Action
The inhibition of the EphB3 receptor by LDN-211904 oxalate can lead to various molecular and cellular effects. For instance, it has been shown to be effective in inhibiting STAT3-activated CSC stemness and cetuximab resistance in colorectal cancer (CRC) .
Action Environment
The action of LDN-211904 oxalate can be influenced by various environmental factors. For example, the metabolic stability of the compound can be affected by the specific conditions within the liver microsomes . Additionally, the efficacy of LDN-211904 oxalate in inhibiting EphB3 may be influenced by the presence of other molecules in the cellular environment.
Preparation Methods
The synthesis of LDN-211904 oxalate involves maintaining the 2-chloroaniline group and introducing a phenyl or small electron donor substituent to the 5 position of pyrazole and [1,5-a] pyridine . The exact synthetic routes and industrial production methods are proprietary and not widely disclosed in public literature.
Chemical Reactions Analysis
LDN-211904 oxalate primarily undergoes substitution reactions due to the presence of reactive groups in its structure. Common reagents used in these reactions include various halogenating agents and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .
Scientific Research Applications
LDN-211904 oxalate has a wide range of applications in scientific research:
Cancer Research: It is used to inhibit the EphB3 receptor, which plays a crucial role in the progression of colorectal cancer.
Neurodevelopment Studies: LDN-211904 oxalate is used as a molecular probe to study the function and signaling pathways of EphB3 receptors, especially in the nervous system during neurodevelopment and adulthood.
Pharmacological Research: The compound’s high metabolic stability makes it a valuable tool for studying drug metabolism and pharmacokinetics.
Comparison with Similar Compounds
LDN-211904 oxalate is unique due to its high selectivity and potency as an EphB3 inhibitor. Similar compounds include:
N-(2-chlorophenyl)-6-(piperidin-4-yl)imidazo[1,2-a]pyridine-3-carboxamide: Another EphB3 inhibitor with a similar structure but different substituents.
MeOSuc-Ala-Ala-Pro-Val-pNA: A compound targeting the same receptor but with a different mechanism of action.
LDN-211904 oxalate stands out due to its combination of high selectivity, metabolic stability, and effectiveness in overcoming drug resistance in cancer treatment .
Properties
IUPAC Name |
N-(2-chlorophenyl)-6-piperidin-4-ylimidazo[1,2-a]pyridine-3-carboxamide;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4O.C2H2O4/c20-15-3-1-2-4-16(15)23-19(25)17-11-22-18-6-5-14(12-24(17)18)13-7-9-21-10-8-13;3-1(4)2(5)6/h1-6,11-13,21H,7-10H2,(H,23,25);(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODBJGLKPAQMCJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CN3C(=NC=C3C(=O)NC4=CC=CC=C4Cl)C=C2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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